

# (5-(3-Chlorophenyl)pyridin-3-yl)methanol chemical properties

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## Compound of Interest

Compound Name: (5-(3-Chlorophenyl)pyridin-3-yl)methanol

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An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **(5-(3-Chlorophenyl)pyridin-3-yl)methanol**

## Abstract

**(5-(3-Chlorophenyl)pyridin-3-yl)methanol** is a biaryl pyridine derivative that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a primary alcohol on a pyridine scaffold substituted with a chlorophenyl ring, offers multiple sites for chemical modification. This guide provides a comprehensive overview of its chemical properties, including its identity, physicochemical characteristics, and spectral data. Furthermore, it details an illustrative synthetic pathway, explores the compound's chemical reactivity, and discusses its potential applications in the field of drug discovery and development. This document is intended for researchers and scientists who require a technical understanding of this compound for use as a building block in complex molecular architectures.

## Chemical Identity and Physicochemical Properties

The fundamental identity and properties of **(5-(3-Chlorophenyl)pyridin-3-yl)methanol** are summarized below. While extensive experimental data for this specific compound is not widely published, the following table includes known identifiers and predicted properties based on its structure and data from analogous compounds.

Property	Value	Reference
CAS Number	887973-96-8	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClNO	[3]
Molecular Weight	219.67 g/mol	[3]
Physical State	Predicted: White to off-white solid	
Melting Point	No data available	[2]
Boiling Point	No data available	[2]
Solubility	Predicted: Soluble in methanol, DMSO, chloroform; sparingly soluble in water	
IUPAC Name	(5-(3-chlorophenyl)pyridin-3-yl)methanol	

## Synthesis and Purification

The synthesis of **(5-(3-Chlorophenyl)pyridin-3-yl)methanol** is not extensively detailed in publicly available literature. However, a robust and logical synthetic route can be designed based on established organometallic cross-coupling reactions, a cornerstone of modern synthetic chemistry. The most common approach for constructing the core biaryl structure is the Suzuki-Miyaura cross-coupling, followed by the reduction of a carbonyl group to the desired primary alcohol.

## Synthetic Strategy

The strategy involves a two-step process:

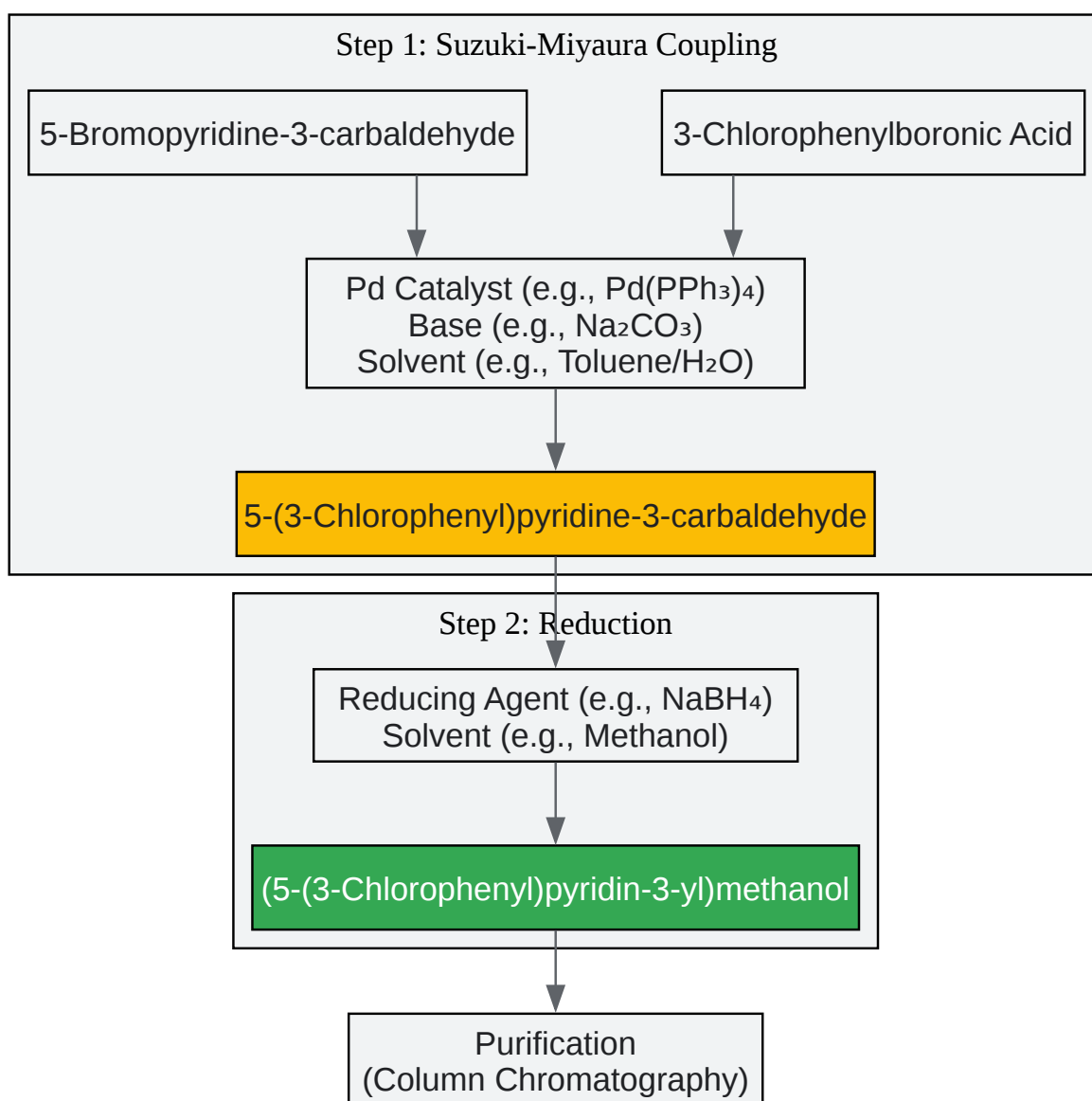
- **Suzuki-Miyaura Coupling:** A palladium-catalyzed cross-coupling reaction between a pyridine precursor bearing an electrophilic handle (e.g., a bromine atom) and 3-chlorophenylboronic acid. This efficiently forms the C-C bond between the two aromatic rings.

- Reduction: The resulting pyridine aldehyde or ester is then reduced to the primary alcohol using a suitable reducing agent like sodium borohydride.

This approach is highly modular, allowing for the synthesis of various analogues by simply changing the boronic acid or the pyridine starting material.

## Illustrative Synthetic Workflow

The following diagram outlines the proposed synthetic pathway from a functionalized pyridine to the final product.



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Caption: Proposed two-step synthesis of **(5-(3-Chlorophenyl)pyridin-3-yl)methanol**.

## Experimental Protocol (Illustrative)

This protocol is a representative example based on general procedures for Suzuki couplings and subsequent reductions[4].

### Step 1: Synthesis of 5-(3-Chlorophenyl)pyridine-3-carbaldehyde

- To a Schlenk flask, add 5-bromopyridine-3-carbaldehyde (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add a degassed solvent mixture of toluene and water (e.g., 4:1 ratio).
- Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the intermediate aldehyde.

### Step 2: Synthesis of **(5-(3-Chlorophenyl)pyridin-3-yl)methanol**

- Dissolve the purified 5-(3-chlorophenyl)pyridine-3-carbaldehyde from the previous step in methanol in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Further purification via column chromatography may be performed if necessary.

## Spectroscopic Characterization (Predicted)

While specific spectral data is not readily available in the search results<sup>[5][6][7]</sup>, the identity and purity of the synthesized compound can be confirmed using standard spectroscopic techniques. The expected data are as follows:

- <sup>1</sup>H NMR: The spectrum would show distinct signals for the aromatic protons on both the pyridine and chlorophenyl rings, typically in the range of  $\delta$  7.0-9.0 ppm. A characteristic singlet or doublet for the benzylic protons (-CH<sub>2</sub>OH) would appear around  $\delta$  4.5-5.0 ppm. A broad singlet corresponding to the hydroxyl proton (-OH) would also be present.
- <sup>13</sup>C NMR: The spectrum would display 12 distinct carbon signals, with those in the aromatic region appearing between  $\delta$  120-160 ppm. The signal for the methylene carbon (-CH<sub>2</sub>OH) would be found further upfield, typically around  $\delta$  60-65 ppm.
- Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-3400 cm<sup>-1</sup> (O-H stretch of the alcohol), peaks in the 3000-3100 cm<sup>-1</sup> region (aromatic C-H stretch), and characteristic C=C and C=N stretching vibrations for the aromatic rings in the 1400-1600 cm<sup>-1</sup> range. A C-Cl stretching band would be observed in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M<sup>+</sup>) corresponding to the compound's molecular weight (m/z  $\approx$  219.67). A characteristic isotopic

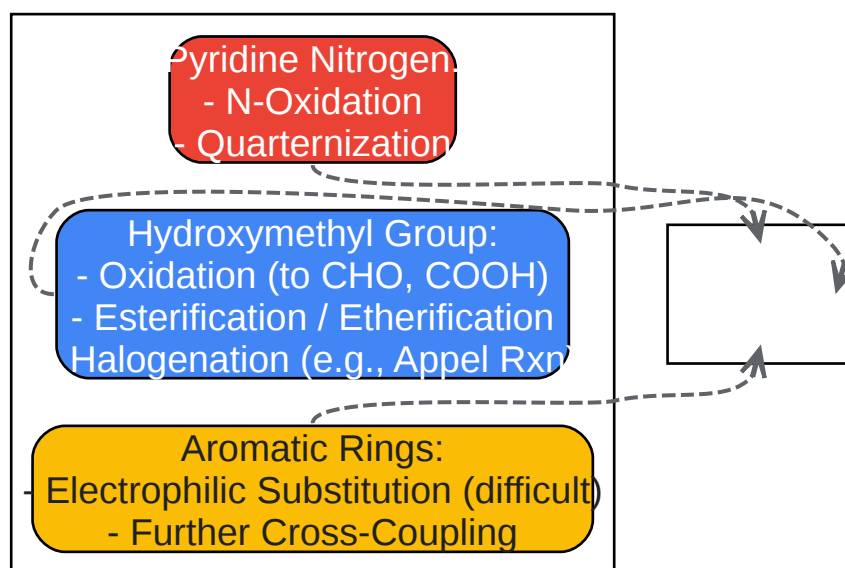
pattern for the presence of one chlorine atom ( $M^+$  and  $M+2$  peaks in an approximate 3:1 ratio) would be a key confirmation of the structure.

## Chemical Reactivity and Derivatization

The molecule possesses three primary regions of reactivity: the hydroxymethyl group, the pyridine nitrogen, and the two aromatic rings. This multifunctional nature makes it a versatile building block.

### Overview of Reactive Sites

The diagram below highlights the key reactive centers of the molecule, which can be targeted for further chemical modification.



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Caption: Key reactive sites on the **(5-(3-Chlorophenyl)pyridin-3-yl)methanol** scaffold.

## Reactions of the Hydroxymethyl Group

The primary alcohol is the most reactive functional group under many conditions.

- **Oxidation:** It can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) or further to the carboxylic acid (nicotinic acid).

derivative) with stronger agents (e.g.,  $\text{KMnO}_4$ , Jones reagent)[8].

- **Esterification/Etherification:** The hydroxyl group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions) to form esters. It can also be converted to an ether.
- **Halogenation:** It can be converted into a more reactive chloromethyl or bromomethyl group using reagents like thionyl chloride ( $\text{SOCl}_2$ ) or phosphorus tribromide ( $\text{PBr}_3$ ), respectively[9][10]. This functional group transformation is useful for subsequent nucleophilic substitution reactions.

## Reactions of the Pyridine Ring

The pyridine ring's reactivity is heavily influenced by the electron-withdrawing nitrogen atom.

- **N-Oxidation:** The lone pair of electrons on the pyridine nitrogen can be oxidized, typically using an agent like m-CPBA, to form the corresponding N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain substitution reactions.
- **Nucleophilic Aromatic Substitution:** The pyridine ring is generally deactivated towards electrophilic substitution but can undergo nucleophilic aromatic substitution, although this often requires harsh conditions or the presence of a good leaving group[8].

## Applications in Medicinal Chemistry and Drug Discovery

Substituted pyridyl-methanol scaffolds are prevalent in pharmacologically active compounds. The title compound is a valuable building block for several reasons:

- **Structural Scaffold:** It provides a rigid, three-dimensional framework that can be used to position other functional groups in a defined spatial orientation for interaction with biological targets.
- **Intermediate for API Synthesis:** Pyridinyl and chlorophenyl motifs are found in numerous active pharmaceutical ingredients (APIs)[11]. This compound serves as a key intermediate for synthesizing more complex molecules. For example, pyridinyl methanol derivatives have

been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders[12].

- **Fragment-Based Drug Design:** As a relatively small molecule with diverse functional handles, it is an ideal candidate for fragment-based screening and lead optimization campaigns in drug discovery.

## Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for **(5-(3-Chlorophenyl)pyridin-3-yl)methanol** is not widely available[2]. However, based on analogous structures like pyridinemethanol and general laboratory chemicals, the following precautions are advised.

- **Hazard Identification:** Assumed to be harmful if swallowed and may cause skin and eye irritation[13]. Handle with care, assuming it is a toxic substance.
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[14][15].
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist[15]. Avoid contact with skin, eyes, and clothing. Implement measures to prevent static discharge[14].
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids[13].

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